Scarcity of the 2H-Tautomer Scaffold Relative to 1H-Analogs
The 2H-tautomeric form of pyrazolo[3,4-b]pyridine is significantly less explored in the chemical literature compared to the 1H-tautomer. As of 2022, SciFinder reports approximately 83,000 2H-structures versus over 300,000 1H-structures [1]. This disparity indicates that the target compound resides in a less congested, and therefore more valuable, region of chemical space for intellectual property and novel target discovery. In contrast, procurement of a generic 1H-pyrazolo[3,4-b]pyridine analog would position research within a heavily explored and highly competitive area [1].
| Evidence Dimension | Number of known chemical structures (scaffold exploration density) |
|---|---|
| Target Compound Data | Belongs to the 2H-pyrazolo[3,4-b]pyridine tautomer class (~83,000 structures reported) |
| Comparator Or Baseline | 1H-pyrazolo[3,4-b]pyridine tautomer class (>300,000 structures reported) |
| Quantified Difference | The 2H-tautomer class has approximately 72% fewer reported structures than the 1H-class. |
| Conditions | SciFinder database query (2022) |
Why This Matters
Procurement of this specific 2H-tautomer provides access to a less densely populated chemical space, increasing the likelihood of generating novel, patentable leads and reducing the risk of encountering known art during drug discovery campaigns.
- [1] MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. https://doi.org/10.3390/molecules27072237 View Source
